molecular formula C9H15N3O B4756434 N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide

Cat. No.: B4756434
M. Wt: 181.23 g/mol
InChI Key: SUXHIWHGJOSFNC-UHFFFAOYSA-N
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Description

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry . The compound’s structure includes a pyrazole ring substituted with dimethyl groups and an acetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide typically involves the reaction of 1,3-dimethylpyrazole with an appropriate acylating agent. One common method is the acylation of 1,3-dimethylpyrazole with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(10-8(3)13)9-5-12(4)11-7(9)2/h5-6H,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXHIWHGJOSFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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